N-{2-[4-(4-biphenylylcarbonyl)-1-piperazinyl]ethyl}-4-biphenylcarboxamide
Overview
Description
“N-{2-[4-(4-biphenylylcarbonyl)-1-piperazinyl]ethyl}-4-biphenylcarboxamide” is a chemical compound . Unfortunately, there is not much detailed information available about this compound .
Molecular Structure Analysis
The molecular formula of this compound is C25H26N4O2 . The average mass is 414.500 Da and the monoisotopic mass is 414.205566 Da .Scientific Research Applications
Enantioselective Catalysis
N-{2-[4-(4-biphenylylcarbonyl)-1-piperazinyl]ethyl}-4-biphenylcarboxamide and its derivatives have been explored in the context of enantioselective catalysis. For example, derivatives of l-Piperazine-2-carboxylic acid, including those related to the given compound, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the critical role of specific arene sulfonyl groups for achieving high enantioselectivity. This application is significant in organic synthesis, providing a method for preparing enantiomerically enriched products with high yields and selectivity (Wang et al., 2006).
Antiallergy Activity
Research has also been conducted on the antiallergy activity of this compound derivatives. A study synthesized and evaluated a series of derivatives for their activity in IgE-mediated models, indicating the potential for these compounds in developing antiallergic therapies. Although varying levels of activity were observed, this highlights the chemical's versatility in medicinal chemistry applications (Walsh et al., 1990).
Organotin(IV) Complexes
The compound and its derivatives have been utilized in the synthesis and characterization of novel organotin(IV) complexes, integrated with organophosphorus ligands. This research not only sheds light on the structural aspects of such complexes through spectroscopic and DFT calculations but also opens avenues for applications in materials science and catalysis, demonstrating the compound's utility in inorganic chemistry (Shariatinia et al., 2012).
Radioligand Development
In neuropharmacology, derivatives of this compound have been pivotal in developing radioligands for imaging studies. Specifically, the compound's analogs have been employed as potent and selective 5-HT1A receptor antagonists, facilitating in vivo quantification of receptor sites in neuropsychiatric disorder studies via positron emission tomography (PET) (García et al., 2014).
Molecular Docking and Alzheimer's Disease
Further, molecular docking studies of certain derivatives have suggested potential therapeutic applications for Alzheimer's disease. This research, focusing on enzyme inhibition against targets relevant to Alzheimer's, points to the compound's promise in developing novel treatments for neurodegenerative conditions (Hussain et al., 2016).
Properties
IUPAC Name |
4-phenyl-N-[2-[4-(4-phenylbenzoyl)piperazin-1-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O2/c36-31(29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-19-20-34-21-23-35(24-22-34)32(37)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-18H,19-24H2,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPMOXFCFGHPTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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